molecular formula C17H19N5O2 B570189 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine CAS No. 1681024-13-4

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

カタログ番号: B570189
CAS番号: 1681024-13-4
分子量: 325.372
InChIキー: FANMTCYNTAJHMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a synthetic purine derivative with the molecular formula C₁₇H₁₉N₅O₂ and a molecular weight of 325.37 g/mol . Its structure features a purine core modified with a benzyloxy group at the 2-position and a tetrahydropyranyl (THP) protecting group at the 9-nitrogen, a common strategy to enhance solubility and stability during synthetic and biological experiments . The compound is supplied with a documented CAS Registry Number of 1681024-13-4 . This compound serves as a valuable building block in medicinal chemistry and chemical biology research. The THP group is a widely used protecting group for purine amines, allowing for selective functionalization at other sites on the molecule . As a modified adenine analog, its core scaffold is of significant interest for investigating nucleotide-mediated signaling pathways. Purine derivatives are extensively studied for their ability to modulate key biological targets, including various kinase enzymes implicated in immune response, inflammation, and oncology research . The specific substitution pattern of this molecule makes it a potential intermediate for developing novel inhibitors or agonists for such targets, offering researchers a versatile scaffold for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory environment, utilizing appropriate personal protective equipment. For specific handling and storage conditions, please refer to the product's Safety Data Sheet (SDS).

特性

IUPAC Name

9-(oxan-2-yl)-2-phenylmethoxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-15-14-16(22(11-19-14)13-8-4-5-9-23-13)21-17(20-15)24-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMTCYNTAJHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)OCC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Purine Functionalization

The purine scaffold is functionalized at the N9 and C6 positions through sequential protection and substitution reactions. The N9 position is typically protected with a THP group to direct subsequent reactions to the C6 amine.

Step 1: THP Protection of Purine N9
6-Aminopurine is reacted with dihydropyran (DHP) in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) to yield 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This step achieves >85% yield under anhydrous conditions in dichloromethane (DCM) at 0–25°C.

Step 2: Benzyloxy Introduction at C6
The C6 amine is converted to a benzyloxy group via nucleophilic substitution. A modified protocol from Banh et al. involves:

  • Deaminating the C6 amine using sodium nitrite and hydrochloric acid to form 6-chloropurine.

  • Reacting the intermediate with benzyl alcohol in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in DMF at 60°C for 12 hours.

Optimized Reaction Conditions

Solvent and Catalyst Selection

Optimal yields (72–78%) are achieved using DMF as a polar aprotic solvent, which facilitates the dissolution of both the purine derivative and benzyl bromide. TBAI acts as a phase-transfer catalyst, enhancing the reactivity of the benzyloxy group.

Table 1: Comparative Yields Under Varied Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF601278
K₂CO₃DMF601865
NaHTHF252442

Purification and Characterization

Chromatographic Isolation

Crude products are purified via flash column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound with >95% purity. The THP-protected intermediate is identified by its characteristic 1H^1H-NMR signal at δ 5.40 ppm (multiplet, THP anomeric proton).

Spectroscopic Confirmation

  • HRMS (ESI): m/z 326.1582 [M+H]+^+ (calculated for C₁₇H₁₉N₅O₂: 326.1585).

  • 13C^{13}C-NMR: Signals at δ 160.2 ppm (C6 carbonyl) and δ 67.5 ppm (THP ether linkage).

Challenges and Mitigation Strategies

Competing Side Reactions

Over-benzylation at N7/N3 positions is minimized by steric hindrance from the THP group. Residual deprotection is avoided by maintaining neutral pH during workup.

Scalability Considerations

Batch processes using Cs₂CO₃ and TBAI are preferred for gram-scale synthesis, achieving consistent yields of 70–75%. Continuous flow systems are under exploration to enhance throughput .

化学反応の分析

Types of Reactions

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .

科学的研究の応用

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has diverse applications in scientific research:

作用機序

The mechanism of action of 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations at Position 2

The benzyloxy group at position 2 distinguishes the target compound from analogues with diverse substituents:

Compound Position 2 Substituent Key Properties Reference
2-(Benzyloxy)-9-THP-9H-purin-6-amine Benzyloxy High lipophilicity; potential for π-π interactions with aromatic receptors
2-Chloro-N-methyl-9-THP-9H-purin-6-amine Chloro, N-methylamine Electrophilic chloro group enables further substitution; methylamine enhances solubility
N2-6-Benzothiazolyl-9-THP-purin-2,6-diamine Benzothiazolyl Aromatic heterocycle may improve binding to kinases or nucleic acids
2-Butoxy-8-methoxy-9-THP-9H-purin-6-amine Butoxy, methoxy Alkoxy groups increase metabolic stability but reduce reactivity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) at position 2 increases reactivity for cross-coupling reactions, while benzyloxy (electron-donating) enhances stability .
  • Biological Implications : Benzothiazolyl and benzyloxy groups may target aromatic-rich binding pockets, whereas smaller substituents like methoxy improve pharmacokinetics .

Variations at Position 9 (N9 Protecting Group)

The THP group at position 9 is a common protecting group in purine chemistry. Comparisons with other N9 modifications:

Compound Position 9 Substituent Key Properties Reference
2-(Benzyloxy)-9-THP-9H-purin-6-amine THP Enhances solubility in organic solvents; acid-labile for deprotection
9-Phenyl-9H-purin-6-amine Phenyl Increases steric hindrance; reduces solubility but improves DNA intercalation potential
9-Isopropyl-9H-purin-6-amine Isopropyl Bulky alkyl group limits membrane permeability; may hinder enzymatic processing
9-(2-Deoxyribosyl)-purin-6-amine 2-Deoxyribose Nucleoside analogue with antiviral or anticancer applications

Key Observations :

  • THP vs. Phenyl : THP improves synthetic flexibility (easy deprotection), whereas phenyl derivatives are more stable but less versatile .
  • Biological Relevance: Deoxyribose-containing analogues (e.g., 2′-deoxyadenosine derivatives) are incorporated into nucleic acids, unlike THP-protected purines .
Molecular Weight and Solubility
  • Target Compound : Molecular weight ~309–327 g/mol (estimated); moderate solubility in polar aprotic solvents (e.g., DMSO) due to THP .
  • Analogues :
    • 2-Chloro-N-methyl-9-THP-9H-purin-6-amine : Lower lipophilicity (due to methylamine) enhances aqueous solubility .
    • 9-Phenyl-9H-purin-6-amine : Higher molecular weight (~243 g/mol) but poor solubility due to aromaticity .

生物活性

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as GSC02413, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article reviews the available literature on its biological activity, highlighting key findings from recent studies.

Chemical Structure and Properties

The compound's structure consists of a purine core with substitutions at positions 2, 6, and 9. The presence of the benzyloxy group and tetrahydro-2H-pyran moiety suggests potential interactions with biological targets, possibly influencing its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds often exhibit significant antimicrobial properties. For instance, compound 9 from a related study showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and S. aureus . The specific activity of this compound remains under investigation; however, its structural similarity to known antimicrobial agents suggests potential efficacy.

CompoundMIC (µg/mL)Target Pathogen
Compound 92.50 - 20E. coli, S. aureus

Antioxidant Activity

Antioxidant assays have demonstrated that certain purine derivatives can scavenge free radicals effectively. For example, compounds similar to GSC02413 exhibited DPPH scavenging percentages between 84.16% and 90.52% , indicating strong antioxidant potential . This activity is crucial for mitigating oxidative stress-related diseases.

CompoundDPPH Scavenging (%)
Compound A84.16
Compound B90.52

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives have been explored through hemolysis inhibition assays. Compounds related to GSC02413 demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , suggesting their potential in reducing inflammation . This could be particularly beneficial in conditions characterized by chronic inflammation.

CompoundHRBC Stabilization (%)
Compound A86.70
Compound B99.25

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the cytotoxicity of various purine derivatives found that those structurally related to GSC02413 had IC50 values indicating moderate cytotoxic effects on cancer cell lines. This suggests potential applications in cancer therapy.
  • DNA Gyrase Inhibition : Compound 9 was noted for its ability to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to ciprofloxacin, highlighting its potential as an antibacterial agent targeting bacterial DNA replication mechanisms .
  • Synthesis and Characterization : The synthesis of GSC02413 involved multiple steps with yields reported around 47% , using standard organic synthesis techniques . Characterization through NMR and mass spectrometry confirmed the structure and purity of the compound.

Q & A

Q. What are the common synthetic routes for 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:

  • Step 1: Start with 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. React with benzyl alcohol under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group at position 2 via nucleophilic aromatic substitution .
  • Step 2: Protect the purine core with a tetrahydro-2H-pyran-2-yl (THP) group to prevent unwanted side reactions during functionalization. The THP group is stable under acidic conditions and can be removed later using trifluoroacetic acid (TFA) .
  • Key reagents: Pd(Ph₃)₄ (for coupling), anhydrous CH₂Cl₂ (solvent), and flash chromatography (cyclohexane/ethyl acetate) for purification .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Benzyl alcohol, K₂CO₃, toluene, reflux60–70%
2THP protection, TFA (deprotection)80–85%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • 1H/13C NMR: Key signals include δ ~5.32 ppm (OCH₂Ph benzyl protons) and δ ~7.98 ppm (H8 proton on the purine ring) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 269.12 for the core structure).
  • Elemental analysis: Validate purity (e.g., C 62.44%, H 5.61%, N 26.01%) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the purine core be addressed?

Methodological Answer: Regioselectivity is controlled via:

  • Protecting group strategy: The THP group at N9 blocks reactivity at this position, directing substitutions to C2 or C6 .
  • Catalyst tuning: Use Pd catalysts with bulky ligands (e.g., XPhos) to favor coupling at less hindered positions.
  • Reaction monitoring: Employ LC-MS to track intermediate formation and adjust reaction time/temperature .

Example: In Suzuki couplings, electron-deficient boronic acids preferentially react at C6 over C2 due to electronic effects .

Q. How can stability issues in aqueous or acidic conditions be mitigated?

Methodological Answer:

  • THP group stability: The THP-protected amine is stable under mild acidic conditions (pH > 3) but hydrolyzes in strong acids (e.g., HCl/MeOH). Use buffered solutions (pH 7–8) for biological assays .
  • Benzyloxy group oxidation: Avoid peroxide-containing solvents; store the compound under inert gas (N₂/Ar) at −20°C .

Q. Table 2: Stability Profile

ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)THP deprotectionUse TFA for controlled deprotection
OxidativeBenzyloxy cleavageAdd antioxidants (e.g., BHT)

Q. How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

  • Structure-activity relationship (SAR): Compare analogs like 2-amino-6-benzylpurine (anti-cancer) and 4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)benzamide (enzyme inhibition) .
  • Assay optimization: Use isogenic cell lines to isolate target-specific effects. For example, test kinase inhibition in HEK293T cells transfected with target kinases versus wild-type controls .
  • Data normalization: Apply Hill equation modeling to distinguish specific binding from nonspecific cytotoxicity .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst recycling: Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal contamination and costs .
  • Solvent selection: Replace toluene with cyclopentyl methyl ether (CPME) for higher boiling points and greener chemistry .
  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progression and terminate at optimal conversion .

Q. How to validate interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Surface plasmon resonance (SPR): Immobilize the target kinase on a sensor chip and measure binding affinity (KD) in real-time .
  • Isothermal titration calorimetry (ITC): Quantify enthalpy changes during ligand-target binding to assess specificity .
  • X-ray crystallography: Co-crystallize the compound with the target (e.g., PDB ID: JYM) to identify binding motifs .

Q. What computational methods predict substituent effects on bioactivity?

Methodological Answer:

  • Density functional theory (DFT): Calculate electron density maps to predict reactivity at C2/C6 positions .
  • Molecular docking (AutoDock Vina): Screen virtual libraries of benzyloxy analogs against kinase ATP-binding pockets .
  • QSAR modeling: Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with cytotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。